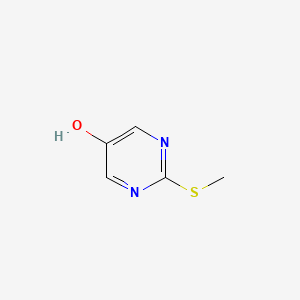

2-(Methylthio)pyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTBLRLLKIDVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343227 | |

| Record name | 2-(Methylthio)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-33-3 | |

| Record name | 2-(Methylthio)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methylthio)pyrimidin-5-ol: A Technical Overview of a Sparsely Characterized Heterocycle

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-5-ol, a sulfur-containing pyrimidine derivative, presents itself as a molecule of interest within the landscape of medicinal chemistry and drug discovery. While the pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including established pharmaceuticals, the specific isomer this compound remains a largely uncharted entity in scientific literature. This technical guide aims to consolidate the currently available information on its basic properties, while also highlighting the significant knowledge gaps that present opportunities for future research.

Core Physicochemical Properties

Limited experimental data is publicly available for this compound. The majority of accessible information is derived from computational predictions and supplier specifications.

| Property | Value | Source |

| CAS Number | 4874-33-3 | Chemical Abstract Service |

| Molecular Formula | C₅H₆N₂OS | --- |

| Molecular Weight | 142.18 g/mol | --- |

| Boiling Point | 301.2 °C (Predicted) | Supplier Data |

| Purity | Typically ≥97% | Commercial Suppliers |

| Storage | Sealed in dry, room temperature | Commercial Suppliers |

Note: The boiling point is a predicted value and has not been experimentally verified in available literature. Critical experimental data, such as melting point and solubility in various solvents, are not currently available in published resources.

Synthesis and Experimental Protocols

A significant deficit exists in the scientific literature regarding the specific synthesis of this compound. While general methods for the synthesis of substituted pyrimidines are well-documented, a detailed, experimentally validated protocol for this particular isomer is not publicly accessible. Research into the synthesis of related 2-(methylthio)pyrimidine derivatives often involves the methylation of a corresponding 2-thiouracil precursor. However, the adaptation of such methods for the synthesis of the 5-hydroxy isomer would require dedicated experimental investigation and optimization.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not readily found in public databases. The characterization of this molecule would necessitate the acquisition and interpretation of such data.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity of this compound. While the broader class of 2-(methylthio)pyrimidine derivatives has been explored for various therapeutic applications, including as potential antimicrobial and anticancer agents, no such studies have been specifically reported for the 5-ol isomer. Consequently, there is no information regarding its potential molecular targets or any associated signaling pathways.

Future Research Directions

The current lack of data for this compound presents a clear opportunity for foundational research. Key areas for investigation include:

-

Development of a robust and scalable synthetic route. This would be the first critical step to enable further study.

-

Thorough physicochemical characterization. This includes experimental determination of melting point, solubility, and pKa.

-

Comprehensive spectral analysis. Detailed NMR, MS, and IR data are required for unambiguous structural confirmation and as a reference for future studies.

-

Screening for biological activity. A broad-based screening approach against various cell lines and microbial strains could uncover potential therapeutic applications.

-

Computational modeling and docking studies. In silico methods could help to predict potential biological targets and guide experimental work.

The following diagram illustrates a potential, though currently hypothetical, workflow for the initial investigation of this compound.

Conclusion

This compound represents a molecule with untapped potential. Its structural similarity to biologically active pyrimidine derivatives suggests that it could be a valuable building block for the development of new therapeutic agents. However, the current body of knowledge is exceptionally limited. This guide serves to summarize the sparse available data and, more importantly, to delineate the extensive research required to fully characterize this compound and explore its potential applications in drug discovery and development. The scientific community is encouraged to undertake the foundational studies necessary to unlock the potential of this intriguing heterocycle.

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-(Methylthio)pyrimidin-5-ol

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a proposed synthesis protocol, and describes key analytical techniques for its characterization.

Chemical Structure and Properties

This compound is a substituted pyrimidine with a methylthio group at the 2-position and a hydroxyl group at the 5-position. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases.[1] The presence of the methylthio and hydroxyl groups offers potential sites for further chemical modification, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4874-33-3 | [2] |

| Molecular Formula | C₅H₆N₂OS | [2] |

| Molecular Weight | 142.18 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | CSC1=NC=C(C=N1)O | |

| InChI Key | VVTBLRLLKIDVKB-UHFFFAOYSA-N |

Synthesis Protocol

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial formation of a 2-thioxo-1,2,3,4-tetrahydropyrimidine intermediate, followed by S-methylation.

Step 1: Synthesis of 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine

-

Reactants:

-

Diethyl 2-formylsuccinate (1 equivalent)

-

Thiourea (1 equivalent)

-

Sodium ethoxide (2 equivalents)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

To the stirred solution, add thiourea and diethyl 2-formylsuccinate.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

The resulting precipitate, 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine, is collected by vacuum filtration, washed with cold ethanol, and dried.

-

Step 2: S-Methylation to Yield this compound

-

Reactants:

-

5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine (1 equivalent)

-

Methyl iodide (1.1 equivalents)

-

Sodium hydroxide (1 equivalent)

-

Water/Ethanol mixture (solvent)

-

-

Procedure:

-

Dissolve 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine in an aqueous ethanol solution containing sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add methyl iodide dropwise to the cooled, stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, carefully neutralize the mixture with a suitable acid to precipitate the product.

-

Collect the crude this compound by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

References

An In-depth Technical Guide to the Proposed Synthesis of 2-(Methylthio)pyrimidin-5-ol

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The 2-(methylthio)pyrimidine scaffold, in particular, is a key intermediate in the synthesis of various biologically active molecules.[1][4] This guide outlines a proposed synthetic route for 2-(Methylthio)pyrimidin-5-ol, a derivative for which specific synthesis data is scarce, and provides detailed hypothetical protocols for its preparation. The potential biological significance of this class of compounds is also discussed.

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process starting from a protected malondialdehyde derivative, followed by cyclization with thiourea, methylation, and final deprotection to yield the target compound. This strategy is designed to regioselectively introduce the desired functional groups onto the pyrimidine core.

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

-

Preparation of Sodium Benzyloxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry benzyl alcohol to a suspension of sodium hydride in dry tetrahydrofuran (THF) at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

-

Substitution Reaction: To the freshly prepared sodium benzyloxide solution, add 1,1,3,3-tetraethoxy-2-bromopropane dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 2-benzyloxy-1,1,3,3-tetraethoxypropane.

-

Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Condensation: To the sodium ethoxide solution, add thiourea followed by the dropwise addition of 2-benzyloxy-1,1,3,3-tetraethoxypropane.

-

Cyclization and Hydrolysis: Heat the reaction mixture to reflux. The acidic conditions generated during the work-up will hydrolyze the acetal groups, leading to the in situ formation of 2-benzyloxymalondialdehyde, which then cyclizes with thiourea.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry to obtain 5-(benzyloxy)-2-thiouracil.

-

Reaction Setup: Suspend 5-(benzyloxy)-2-thiouracil in an aqueous solution of sodium hydroxide.

-

Methylation: Cool the mixture in an ice bath and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Isolation: The product may precipitate out of the solution. If not, acidify the reaction mixture with a weak acid like acetic acid to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure 2-(methylthio)-5-(benzyloxy)pyrimidine.

-

Hydrogenolysis: Dissolve 2-(methylthio)-5-(benzyloxy)pyrimidine in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data for the Synthesis of a Related Isomer

While quantitative data for the proposed synthesis of this compound is not available, the synthesis of the isomeric 2-(methylthio)pyrimidin-4-ol is well-documented. The following table summarizes the reactant quantities and yield for this related synthesis, which proceeds via the methylation of 2-thiouracil.[5][6]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Role | Yield (%) |

| 2-Thiouracil | 128.15 | 33.3 g | 0.26 | Starting Material | 98 |

| Sodium Hydroxide | 40.00 | 20.8 g | 0.52 | Base | |

| Methyl Iodide | 141.94 | 18.5 mL (42.1 g) | 0.29 | Methylating Agent | |

| Acetic Acid | 60.05 | - | - | Acidification | |

| Water | 18.02 | 183 mL | - | Solvent |

Note: This data is for the synthesis of 2-(methylthio)pyrimidin-4-one, an isomer of the target compound, and is provided for illustrative purposes only.

Potential Biological Significance

Derivatives of 2-thiopyrimidines are known to exhibit a wide range of biological activities.[1][2] These include antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1] The introduction of a sulfur-containing substituent at the 2-position of the pyrimidine ring can significantly influence the molecule's biological profile. Furthermore, substituted pyrimidines are of interest in the development of kinase inhibitors and other targeted therapies.[7][8]

Given the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. For instance, many pyrimidine derivatives are known to act as kinase inhibitors, interfering with ATP binding and modulating pathways involved in cell cycle progression and proliferation.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed pathway leverages well-established chemical transformations and offers a logical route to this novel compound. Further research into the synthesis and biological evaluation of this and related pyrimidine derivatives is warranted to explore their potential as therapeutic agents. The information presented here serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in the synthesis of novel heterocyclic compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 6. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors | MDPI [mdpi.com]

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-5-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of 2-(Methylthio)pyrimidin-5-ol, covering its chemical identity, physicochemical properties, a proposed synthetic route, and the biological potential of its broader chemical class.

Chemical Identity and Synonyms

The compound with the CAS Number 4874-33-3 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This nomenclature clearly defines the core pyrimidine ring structure with a hydroxyl group at the 5th position and a methylthio group at the 2nd position.

Researchers may encounter this compound under various synonyms in chemical databases and literature. These include:

-

2-methylsulfanylpyrimidin-5-ol[1]

-

5-Hydroxy-2-methylthiopyrimidine[1]

-

2-(methylthio)-5-Pyrimidinol

-

5-Pyrimidinol,2-(methylthio)-

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its application in research and development, influencing factors from solubility in experimental assays to its potential as a drug candidate. The available data for this compound is summarized below. It is important to note that while some data is available, experimental values for properties such as melting point, boiling point, and pKa are not readily found in the current literature, representing a data gap for this specific molecule.

| Property | Value | Source |

| CAS Number | 4874-33-3 | [1] |

| Molecular Formula | C₅H₆N₂OS | [1] |

| Molecular Weight | 142.18 g/mol | [2] |

| Physical Form | Solid | Vendor Data |

| Purity | Typically ≥97% | Vendor Data |

| Storage | Sealed in dry, room temperature | [2] |

Experimental Protocols: A Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a viable synthetic route can be proposed based on established methods for analogous pyrimidine derivatives. The following protocol is adapted from the synthesis of the related isomer, 2-(Methylthio)pyrimidin-4-ol, which involves the S-methylation of a thiouracil precursor.

Proposed Synthesis of this compound

This proposed synthesis starts from 2-thiouracil, a readily available starting material.

Step 1: Preparation of 2-Thiouracil Precursor (Not detailed) The synthesis would first require the appropriate 5-hydroxypyrimidine-2-thiol. General methods for constructing the pyrimidine ring often involve the condensation of a three-carbon component with thiourea.

Step 2: S-Methylation of 5-hydroxy-2-thiopyrimidine

-

Dissolution: Dissolve the 5-hydroxy-2-thiopyrimidine precursor in an aqueous solution of sodium hydroxide at a 1:2 molar ratio. The reaction should be conducted in an ice bath to maintain a temperature of 0°C.

-

Addition of Methylating Agent: Slowly add a slight molar excess (e.g., 1.1 equivalents) of methyl iodide to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16 hours.

-

Acidification and Precipitation: Cool the resulting solution to 0°C and acidify with glacial acetic acid. This will precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Research Directions

Direct biological screening data for this compound is not available in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in a vast array of biologically active compounds. This suggests that this compound could be a valuable starting point for medicinal chemistry campaigns.

Derivatives of 2-thiopyrimidines and 2-methylthiopyrimidines have demonstrated a wide spectrum of biological activities, including:

-

Anticancer: Some 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines have shown inhibitory properties against transplanted rodent tumors. A study on 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines found that some derivatives inhibit cell proliferation of the A-431 cell line and show activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK).[3]

-

Analgesic and Anti-inflammatory: A series of 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and shown to possess analgesic activity, likely through the inhibition of peripheral pain mechanisms.[4]

-

Antimicrobial and Antiviral: The pyrimidine ring is a core component of nucleosides, and its derivatives are widely explored as antimicrobial and antiviral agents.[5][6]

Given the broad bioactivity of related compounds, this compound is a candidate for inclusion in diverse biological screening programs.

Workflow for Synthesis and Biological Screening

The following diagram illustrates a general workflow for the synthesis, purification, and subsequent biological screening of a novel compound like this compound. This logical flow is fundamental for drug discovery and development.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound - CAS:4874-33-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-5-ol (CAS: 4874-33-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Core Compound Properties

This compound is a pyrimidine derivative characterized by a methylthio group at the 2-position and a hydroxyl group at the 5-position. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 4874-33-3 |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Storage Conditions | Sealed in a dry environment at room temperature |

| Purity (Typical) | ≥97% |

Synthesis and Experimental Protocols

Disclaimer: The following experimental protocol is for the synthesis of the isomeric compound 2-(Methylthio)pyrimidin-4-ol and is provided as a representative example of a potential synthetic route. Researchers should adapt and optimize this protocol for the synthesis of this compound.

Representative Synthesis of a 2-(Methylthio)pyrimidine Analogue

A plausible synthetic pathway for 2-(methylthio)pyrimidine derivatives is initiated from a thiouracil compound, which undergoes methylation at the sulfur atom.

Caption: General synthesis workflow for 2-(methylthio)pyrimidine derivatives.

Experimental Protocol (for 2-(Methylthio)pyrimidin-4-ol):

-

Dissolution: 2-Thiouracil (0.26 mol) is dissolved in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).

-

Cooling: The mixture is cooled in an ice bath to an internal temperature of 0°C.

-

Methylation: Methyl iodide (0.29 mol) is added slowly to the cooled mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Acidification: The resulting solution is cooled to 0°C and acidified with glacial acetic acid.

-

Precipitation and Filtration: The white precipitate that forms is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with cold water and dried to yield the final product.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for this compound, the broader class of pyrimidine and 2-thio-pyrimidine derivatives is known to exhibit a wide range of pharmacological activities.[1][2] These include:

-

Antimicrobial

-

Anti-inflammatory

-

Antiviral

-

Antitumor

-

Analgesic

The diverse biological activities of pyrimidine analogues make them attractive scaffolds in drug discovery.[1] The introduction of a methylthio group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

A General Workflow for Biological Screening

A typical workflow for assessing the biological potential of a novel compound like this compound is outlined below. This process begins with the synthesized compound and proceeds through various stages of in vitro and in vivo testing to identify and validate its therapeutic potential.

References

2-(Methylthio)pyrimidin-5-ol molecular weight and formula

An In-depth Technical Guide on 2-(Methylthio)pyrimidin-5-ol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical summary of the molecular weight and formula for this compound.

Physicochemical Data Summary

The essential molecular data for this compound is presented below. This information is critical for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C5H6N2OS |

| Molecular Weight | 142.18 g/mol |

This data has been verified across multiple chemical data sources.[1][2][3][4]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.

References

An In-Depth Technical Guide to the Theoretical Properties and Descriptors of 2-(Methylthio)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and molecular descriptors of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its physicochemical characteristics, predicted pharmacokinetic (ADMET) profile, and drug-likeness properties, offering valuable insights for researchers engaged in the development of novel therapeutics. All quantitative data has been computationally predicted using established in silico models.

Core Molecular Properties

This compound possesses a molecular formula of C₅H₆N₂OS and a molecular weight of 142.18 g/mol .[1] Its chemical structure is characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a hydroxyl group at the 5-position. The canonical SMILES representation of the molecule is CSC1=NC=C(O)C=N1.

Table 1: Fundamental Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂OS | PubChem |

| Molecular Weight | 142.18 g/mol | PubChem |

| IUPAC Name | This compound | P&S Chemicals[2] |

| CAS Number | 4874-33-3 | P&S Chemicals[2] |

| Canonical SMILES | CSC1=NC=C(O)C=N1 | Chemenu[3] |

| LogP (octanol-water partition coefficient) | 0.59 | admetSAR |

| Water Solubility | -2.13 log(mol/L) | admetSAR |

| Topological Polar Surface Area (TPSA) | 58.14 Ų | admetSAR |

| Number of Hydrogen Bond Donors | 1 | admetSAR |

| Number of Hydrogen Bond Acceptors | 4 | admetSAR |

| Number of Rotatable Bonds | 1 | admetSAR |

Predicted ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its potential as a drug candidate. The following tables summarize the predicted ADMET properties of this compound based on multiple in silico models.

Absorption and Distribution

Table 2: Predicted Absorption and Distribution Properties

| Property | Prediction | Interpretation | Source |

| Human Intestinal Absorption | + (97.9% probability) | Readily absorbed from the gastrointestinal tract | admetSAR |

| Caco-2 Permeability | -0.01 log(Papp) in 10⁻⁶ cm/s | Moderate to low intestinal permeability | admetSAR |

| Blood-Brain Barrier Penetration | - (0.83 probability of being non-penetrant) | Unlikely to cross the blood-brain barrier | admetSAR |

| P-glycoprotein Substrate | Non-substrate (94.2% probability) | Not likely to be actively effluxed by P-gp | admetSAR |

| Plasma Protein Binding | 4.4% | Low binding to plasma proteins | ADMET-AI |

Metabolism

Table 3: Predicted Metabolic Properties

| Property | Prediction | Interpretation | Source |

| CYP450 2D6 Substrate | Non-substrate (77.4% probability) | Not a substrate of the CYP2D6 enzyme | admetSAR |

| CYP450 3A4 Substrate | Non-substrate (86.1% probability) | Not a substrate of the CYP3A4 enzyme | admetSAR |

| CYP450 1A2 Inhibitor | Non-inhibitor (90.3% probability) | Unlikely to inhibit the CYP1A2 enzyme | admetSAR |

| CYP450 2C9 Inhibitor | Non-inhibitor (85.2% probability) | Unlikely to inhibit the CYP2C9 enzyme | admetSAR |

| CYP450 2D6 Inhibitor | Non-inhibitor (95.1% probability) | Unlikely to inhibit the CYP2D6 enzyme | admetSAR |

| CYP450 2C19 Inhibitor | Non-inhibitor (89.9% probability) | Unlikely to inhibit the CYP2C19 enzyme | admetSAR |

| CYP450 3A4 Inhibitor | Non-inhibitor (88.4% probability) | Unlikely to inhibit the CYP3A4 enzyme | admetSAR |

Excretion and Toxicity

Table 4: Predicted Excretion and Toxicity Properties

| Property | Prediction | Interpretation | Source |

| Half-life (t₁⸝₂) | 0.65 hours | Short predicted half-life | ADMETlab 2.0 |

| Clearance | 8.8 mL/min/kg | High predicted clearance | ADMETlab 2.0 |

| hERG Inhibition | Non-inhibitor (97.8% probability) | Low risk of cardiac toxicity | admetSAR |

| Ames Mutagenicity | Non-mutagenic (94.7% probability) | Low risk of mutagenicity | admetSAR |

| Carcinogenicity | Non-carcinogen (86.7% probability) | Low risk of carcinogenicity | admetSAR |

| Acute Oral Toxicity (LD₅₀) | 2.52 mol/kg (Class III) | Slightly toxic | admetSAR |

| Skin Sensitisation | Negative | Unlikely to cause skin sensitization | ADMETlab 2.0 |

Drug-Likeness and Medicinal Chemistry Descriptors

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Several rules and descriptors have been developed to aid in this evaluation.

Table 5: Drug-Likeness and Medicinal Chemistry Friendliness

| Rule/Descriptor | Value/Compliance | Interpretation | Source |

| Lipinski's Rule of Five | Compliant (0 violations) | Good oral bioavailability is likely | admetSAR |

| Ghose Filter | Compliant | Favorable drug-like properties | admetSAR |

| Veber's Rule | Compliant | Good oral bioavailability is likely | admetSAR |

| Egan's Rule | Compliant | Good oral bioavailability is likely | admetSAR |

| Muegge's Rule | Compliant | Favorable drug-like properties | admetSAR |

| Bioavailability Score | 0.55 | Good probability of bioavailability | Molinspiration |

| Lead-likeness | -2.70 | May require optimization to be considered a lead compound | Molinspiration |

| Synthetic Accessibility | 2.13 | Relatively easy to synthesize | Molinspiration |

Visualization of Computational Workflow and Property Relationships

The following diagrams illustrate the computational workflow for predicting the theoretical properties of this compound and the logical relationships between its structural features and predicted biological properties.

Computational workflow for property prediction.

Relationships between structure and predicted properties.

Experimental Protocols: A Representative Synthesis

Synthesis of 2-(Methylthio)pyrimidine Derivatives

This procedure involves the S-methylation of a corresponding pyrimidine-2-thione precursor.

Materials:

-

Pyrimidine-2-thione derivative (1 equivalent)

-

Methyl iodide (1.1 equivalents)

-

Base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide) (1.2 equivalents)

-

Solvent (e.g., dimethylformamide (DMF), acetone, or ethanol)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine-2-thione derivative in the chosen solvent.

-

Deprotonation: Cool the solution in an ice bath and add the base portion-wise. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the thiol group.

-

S-methylation: Add methyl iodide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. If a precipitate forms, it can be collected by filtration, washed with water, and dried. If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Conclusion

The in silico analysis of this compound suggests that it possesses a promising drug-like profile. It is predicted to have good intestinal absorption, low plasma protein binding, and a low likelihood of inhibiting major CYP450 enzymes or causing significant toxicity. Its compliance with multiple drug-likeness rules further supports its potential as a scaffold for the development of new therapeutic agents. However, its predicted short half-life and high clearance may necessitate structural modifications to improve its pharmacokinetic properties for in vivo applications. The provided theoretical data serves as a valuable starting point for further experimental investigation and lead optimization in drug discovery programs.

References

The Methylthio Group: A Cornerstone in Modern Pyrimidine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products. The strategic functionalization of this heterocycle is critical for modulating biological activity and optimizing pharmacokinetic properties. Among the diverse substituents utilized, the methylthio group (-SCH₃) has proven to be an exceptionally versatile and reactive handle, enabling a wide array of chemical transformations essential for drug discovery and development. This guide provides a comprehensive overview of the synthesis, reactivity, and application of the methylthio group in pyrimidine chemistry, complete with experimental protocols and data-driven insights.

Reactivity of the Methylthio Group

The chemical behavior of a pyrimidine molecule is significantly influenced by a methylthio group at the 2- or 4-position. Its utility stems primarily from its susceptibility to nucleophilic aromatic substitution (SNAr) and oxidation, which paves the way for further functionalization, including metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group serves as an effective leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing substituents. This characteristic allows for its displacement by a broad spectrum of nucleophiles, offering a direct method for introducing diverse functionalities and building molecular complexity.[1][2] This reactivity is a cornerstone for creating libraries of pyrimidine derivatives for structure-activity relationship (SAR) studies.[1]

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines

| Nucleophile | Product Type | Typical Yield (%) |

| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 |

| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 |

| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 |

| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70 |

| Data compiled from BenchChem.[1] |

Oxidation to Highly Reactive Intermediates

The reactivity of the methylthio group in SNAr reactions can be dramatically amplified by its oxidation to the corresponding sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃).[1][2] These oxidized species are excellent leaving groups, rendering the pyrimidine ring highly susceptible to nucleophilic attack.[2][3] Reactions with the resulting methylsulfonylpyrimidines often proceed under milder conditions and with higher yields compared to their methylthio precursors.[1][3] In comparative studies, 2-methylthiopyrimidines were found to be far less reactive or completely unreactive towards nucleophiles like glutathione, whereas the corresponding 2-sulfonylpyrimidines reacted rapidly.[3][4]

Table 2: Oxidation of 2-Methylthiopyrimidines

| Oxidizing Agent | Product | Typical Yield (%) |

| m-CPBA (1 equiv.) | 2-Methylsulfinylpyrimidine | 85-95 |

| m-CPBA (2 equiv.) | 2-Methylsulfonylpyrimidine | 90-98 |

| Hydrogen Peroxide | 2-Methylsulfinyl/sulfonyl pyrimidine | 70-90 |

| Oxone® | 2-Methylsulfonylpyrimidine | 90-95 |

| Data compiled from BenchChem.[1] |

The following diagram illustrates the central role of the methylthio group as a versatile handle for pyrimidine functionalization.

Metal-Catalyzed Cross-Coupling Reactions

While the methylthio group itself can participate in some cross-coupling reactions, it is more common to first displace it with a halide. The resulting halopyrimidine is an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrimidines crucial for SAR studies.[1]

Applications in Drug Discovery

The versatility of the methylthio group has been instrumental in the development of compounds that modulate critical biological signaling pathways.[1] Its use as a chemical handle allows for the rapid generation of diverse libraries of pyrimidine derivatives, which can be screened to identify novel drug candidates.[1][2]

Anticancer Activity: Kinase Inhibition

Many pyrimidine derivatives synthesized using the methylthio group as a versatile handle have been developed as potent kinase inhibitors for cancer therapy.[1] These compounds frequently target key signaling pathways, such as the PI3K/Akt/mTOR and VEGFR pathways, which are implicated in cell proliferation and survival.[1] For instance, new series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their inhibitory activity on EGF receptor tyrosine kinase (EGFR-TK) phosphorylation.[5]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent such as DMF, DMSO, or ethanol is treated with the desired nucleophile (1.1-2.0 equivalents).[1] The reaction mixture is stirred at a temperature ranging from ambient to reflux, depending on the reactivity of the nucleophile and substrate.[1] The reaction progress is monitored by an appropriate technique like TLC or LC-MS until the starting material is consumed.[1] Upon completion, the product is isolated through a standard work-up procedure, which may involve extraction and purification by column chromatography.[1]

Synthesis of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine

This key intermediate can be prepared in a multi-step sequence starting from commercially available 2-mercapto-6-methylpyrimidin-4(3H)-one.[6]

-

Methylation: The starting material is methylated using iodomethane in the presence of potassium carbonate to yield 6-methyl-2-(methylthio)pyrimidine-4(3H)-one.[6]

-

Iodination: The product from the first step is iodinated at the 5-position using iodine and sodium hydroxide.[6]

-

Chlorination: Subsequent treatment with phosphorus oxychloride (POCl₃) results in the formation of the target compound, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine.[6]

General Procedure for Oxidation of Methylthiopyrimidines

To a solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), an oxidizing agent is added portion-wise at a controlled temperature, often 0 °C to room temperature.[1][2]

-

For conversion to the sulfoxide , approximately 1.0-1.2 equivalents of an agent like m-CPBA are used.[1]

-

For conversion to the sulfone , 2.0-2.5 equivalents of m-CPBA or a strong oxidant like Oxone® are employed.[1] The reaction is stirred until complete conversion of the starting material is observed via TLC or LC-MS. The mixture is then quenched, washed (e.g., with sodium bicarbonate solution), and the organic layer is dried and concentrated. The crude product is purified by chromatography or recrystallization.

Conclusion

The methylthio group is a cornerstone of modern pyrimidine chemistry, providing a reliable and multifaceted point for diversification.[1] Its facile displacement, particularly after oxidation to the highly reactive sulfone, combined with its compatibility with a range of metal-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists.[1] The capacity to rapidly generate extensive libraries of pyrimidine derivatives from methylthio-substituted precursors continues to drive the discovery of novel drug candidates targeting a wide spectrum of diseases. A thorough understanding of the reactivity and synthetic utility of this functional group is therefore essential for any professional engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Diverse Biological Landscape of 2-Thiopyrimidine Derivatives: A Technical Guide

An in-depth exploration of the multifaceted biological activities of 2-thiopyrimidine derivatives, offering insights into their therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a sulfur atom at the C2 position, creating the 2-thiopyrimidine core, has been shown to significantly enhance and diversify the pharmacological profile of these compounds. This modification provides a versatile platform for the development of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This technical guide delves into the key biological activities of 2-thiopyrimidine derivatives, presenting curated data and methodologies to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

2-Thiopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines.[3][4][5] Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer, such as the STAT3/STAT5a and EGFR pathways.

Quantitative Anticancer Data

The cytotoxic potential of various 2-thiopyrimidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative IC50 values is presented in the table below.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thiopyrimidine/chalcone hybrid 9d | K-562 (Leukemia) | 0.77 | [6] |

| 2-Thiopyrimidine/chalcone hybrid 9f | K-562 (Leukemia) | 1.74 | [6] |

| 2-Thiopyrimidine/chalcone hybrid 9n | K-562 (Leukemia) | 0.83 | [6] |

| 2-Thiopyrimidine/chalcone hybrid 9p | K-562 (Leukemia) | 0.95 | [6] |

| 2-Thiopyrimidine/chalcone hybrid 9a | MCF-7 (Breast Cancer) | 1.37 | [6] |

| 2-Thiopyrimidine/chalcone hybrid 9r | MCF-7 (Breast Cancer) | 3.56 | [6] |

| 2-Thiopyrimidine/chalcone hybrid 9a | HT-29 (Colon Cancer) | 2.10 | [6] |

| 2-Thiopyrimidine/chalcone hybrid 9l | HT-29 (Colon Cancer) | 2.37 | [6] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [7] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [7] |

| Thiazolo[4,5-d]pyrimidine 3b | HaCaT (Normal Keratinocytes) | 33.5 | [7] |

| Thienopyrimidine derivative 2 | MCF-7 (Breast Cancer) | 0.013 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential therapeutic compounds.[1][9][10]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the 2-thiopyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. protocols.io [protocols.io]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. botanyjournals.com [botanyjournals.com]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pathways of pyrimidine metabolism, the enzymatic machinery involved, and the regulatory mechanisms that ensure nucleotide homeostasis. It further delves into the pathophysiology of inherited disorders of pyrimidine metabolism, outlining their clinical manifestations, diagnostic approaches, and current therapeutic strategies. Finally, the role of pyrimidine metabolism as a target for drug development, particularly in oncology, is explored.

Core Pathways of Pyrimidine Metabolism

Pyrimidine nucleotides, including uracil (U), cytosine (C), and thymine (T), are fundamental building blocks for DNA and RNA.[1][2] They also play crucial roles in the metabolism of carbohydrates and lipids.[3][4] Cellular pools of pyrimidines are maintained through a balance of de novo synthesis, salvage pathways, and catabolism.

De Novo Pyrimidine Biosynthesis

The de novo pathway constructs the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[1][5] This energy-intensive process is particularly active in rapidly proliferating cells.[1][6] The pathway culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[4][7]

The key enzymatic steps in de novo pyrimidine synthesis are:[5][8][9]

-

Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP. This is a major regulated step in animals.[1][8]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) combines carbamoyl phosphate with aspartate to form carbamoyl aspartate. This is the primary regulatory step in bacteria.[8]

-

Ring Closure: Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.[5][8]

-

Oxidation: Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, oxidizes dihydroorotate to orotate.[5][8]

-

Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[8]

-

Decarboxylation: OMP decarboxylase (ODC) removes a carboxyl group from OMP to yield UMP.[4][8]

In mammals, the first three enzymatic activities (CPS II, ATCase, and dihydroorotase) are part of a single trifunctional protein called CAD. The last two steps (OPRT and ODC) are catalyzed by another bifunctional enzyme, UMP synthase (UMPS).[8]

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from extracellular sources.[1][10][11] This pathway is particularly important in tissues with low rates of de novo synthesis.[1][11] Key enzymes in this pathway include:[1][4]

-

Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP).

-

Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

-

Thymidine Phosphorylase (TP): Reversibly converts thymine to thymidine.

-

Uridine Phosphorylase (UP): Reversibly converts uracil to uridine.

Caption: Pyrimidine Salvage Pathway.

Regulation of Pyrimidine Synthesis

The de novo pathway is tightly regulated to prevent the overproduction of pyrimidine nucleotides.[1] The primary control point in mammalian cells is CPS II, which is:[1][9]

CTP synthetase, which converts UTP to CTP, is also subject to feedback inhibition by CTP.[1]

Pyrimidine Catabolism

Pyrimidines are degraded into highly soluble end products, such as β-alanine (from uracil and cytosine) and β-aminoisobutyrate (from thymine), which can be further metabolized or excreted.[4][8][9] The initial and rate-limiting step in this pathway is catalyzed by dihydropyrimidine dehydrogenase (DPD).[12]

Caption: Pyrimidine Catabolism Pathway.

Disorders of Pyrimidine Metabolism

Defects in the enzymes of pyrimidine metabolism can lead to a range of inherited metabolic disorders with diverse clinical presentations.[3][13]

Hereditary Orotic Aciduria (UMP Synthase Deficiency)

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency of UMP synthase.[4][14][15] This leads to the accumulation of orotic acid and a deficiency of pyrimidine nucleotides.[4][15]

-

Clinical Manifestations: Megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, developmental delay, and orotic acid crystalluria which can lead to urinary obstruction.[4][16][17]

-

Diagnosis: The hallmark of this disorder is the massive excretion of orotic acid in the urine.[17] It is important to differentiate it from orotic aciduria secondary to urea cycle defects, such as ornithine transcarbamylase deficiency, where hyperammonemia is present.[4][6][14] Diagnosis is confirmed by measuring UMP synthase activity in erythrocytes or cultured fibroblasts and by molecular genetic testing of the UMPS gene.[4][17]

-

Treatment: The primary treatment is oral administration of uridine triacetate, a prodrug of uridine.[15][18][19] This bypasses the enzymatic block and provides a source for pyrimidine nucleotide synthesis.[18]

| Parameter | Normal Range | Hereditary Orotic Aciduria | Reference |

| Urinary Orotic Acid | Undetectable or very low | Up to 1.5 g/day | [17] |

| UMP Synthase Activity | 100% | 2-7% of normal | [4] |

Dihydropyrimidine Dehydrogenase (DPD) Deficiency

DPD deficiency is an autosomal recessive disorder that impairs the catabolism of uracil and thymine.[20][21] The clinical presentation is highly variable, ranging from asymptomatic to severe neurological problems.[21][22]

-

Clinical Manifestations: In severe cases with infantile onset, symptoms can include seizures, intellectual disability, microcephaly, and autistic behaviors.[12][21][22] A significant clinical implication of DPD deficiency is the risk of severe, life-threatening toxicity upon administration of fluoropyrimidine chemotherapy drugs like 5-fluorouracil (5-FU) and capecitabine.[20][22]

-

Diagnosis: Diagnosis is based on the detection of elevated levels of uracil and thymine in plasma and urine.[10][12] DPD enzyme activity can be measured in peripheral blood mononuclear cells.[23] Genotyping of the DPYD gene for known pathogenic variants is now recommended before initiating fluoropyrimidine therapy.[22]

-

Treatment: There is no specific treatment for the neurological manifestations. Management is supportive. For individuals with DPD deficiency who require chemotherapy, dose adjustments or alternative drugs are necessary.[12]

| Parameter | Normal Range | DPD Deficiency | Reference |

| Urinary Uracil | Undetectable or very low | 2.0-10.5 mmol/g creatinine | [23] |

| Urinary Thymine | Undetectable or very low | 2.3-7.5 mmol/g creatinine | [23] |

| DPD Enzyme Activity (leukocytes) | 1.01-4.46 nmol/h/mg protein | <0.01-0.04 nmol/h/mg protein | [23] |

Thymidine Kinase 2 (TK2) Deficiency

TK2 deficiency is an autosomal recessive mitochondrial DNA (mtDNA) maintenance disorder.[24][25][26] TK2 is a mitochondrial enzyme in the pyrimidine salvage pathway responsible for phosphorylating deoxythymidine.[25] Its deficiency leads to a depletion of mtDNA in muscle tissue.[25][27]

-

Clinical Manifestations: The primary feature is a progressive and severe myopathy (muscle weakness).[24][25] The age of onset and severity are variable, with early-onset forms being more severe and rapidly progressive.[24][27] Symptoms can include difficulty walking, swallowing, and breathing.[24][25]

-

Diagnosis: Diagnosis is suspected based on clinical presentation. Muscle biopsy may show ragged-red fibers and COX-deficient fibers.[28] The definitive diagnosis is made by quantifying mtDNA content in muscle tissue, which is typically severely reduced, and by identifying biallelic pathogenic variants in the TK2 gene.[27]

-

Treatment: There is currently no cure for TK2 deficiency. Treatment is supportive and aimed at managing symptoms.

| Parameter | Normal Range | TK2 Deficiency | Reference |

| Muscle mtDNA Content | 100% of age- and tissue-matched controls | 5-30% of normal | [27][29] |

Pyrimidine Metabolism as a Therapeutic Target

The high demand for nucleotides in rapidly proliferating cells, such as cancer cells, makes the pyrimidine biosynthesis pathway an attractive target for chemotherapy.[1][2]

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, and its inhibition can effectively deplete the pyrimidine pool in cancer cells, leading to cell cycle arrest and apoptosis.[1][14] Several DHODH inhibitors have been developed and are used in the treatment of cancer and autoimmune diseases.[14][24]

-

Leflunomide: An inhibitor of DHODH used in the treatment of rheumatoid arthritis.[14][24]

-

Teriflunomide: The active metabolite of leflunomide, also used for autoimmune conditions.[24]

-

Brequinar: A potent DHODH inhibitor that has been investigated for its anticancer activity.[20]

-

PTC299: A novel DHODH inhibitor currently in clinical trials for acute myeloid leukemia (AML).[16]

Research is ongoing to develop new and more selective DHODH inhibitors for various therapeutic applications.[14][21]

Experimental Protocols

Quantification of Pyrimidine Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of pyrimidines in biological fluids.

Principle: Urine or plasma samples are prepared, often by protein precipitation, and then subjected to liquid chromatography to separate the metabolites of interest. The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification based on their mass-to-charge ratio.[30][31]

Generalized Protocol:

-

Sample Preparation:

-

For urine, dilute the sample with water.

-

For plasma, precipitate proteins using a solvent like acetonitrile or perchloric acid.[9]

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a liquid chromatography system.

-

Use a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC column) to separate the pyrimidine metabolites.[32]

-

-

Mass Spectrometric Detection:

-

Eluted metabolites are ionized (e.g., using electrospray ionization) and analyzed by a tandem mass spectrometer.

-

Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

-

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay

Principle: This assay measures the rate of conversion of a substrate (e.g., radiolabeled uracil or thymine) to its product by DPD in a cell lysate (typically from peripheral blood mononuclear cells).

Generalized Protocol:

-

Cell Lysate Preparation: Isolate peripheral blood mononuclear cells from a blood sample and prepare a cell lysate.

-

Enzyme Reaction:

-

Incubate the cell lysate with a reaction mixture containing a known concentration of radiolabeled substrate (e.g., [¹⁴C]-thymine), NADPH, and buffer at 37°C.

-

-

Separation of Substrate and Product:

-

Stop the reaction after a defined time.

-

Separate the radiolabeled product (e.g., [¹⁴C]-dihydrothymine) from the unreacted substrate using a technique like high-performance liquid chromatography (HPLC).

-

-

Quantification:

-

Quantify the amount of product formed using a radioactivity detector.

-

Calculate the enzyme activity based on the rate of product formation per unit of protein in the lysate.

-

DPYD Genotyping

Principle: This involves analyzing the patient's DNA for specific genetic variants in the DPYD gene that are known to cause DPD deficiency.

Generalized Protocol:

-

DNA Extraction: Extract genomic DNA from a blood or saliva sample.

-

Genotyping Method:

-

Allele-specific PCR or Real-time PCR: Design primers that specifically amplify the wild-type or variant alleles.

-

DNA Sequencing (Sanger or Next-Generation): Sequence the relevant exons and flanking intronic regions of the DPYD gene to identify any variations.

-

LAMP coupled melt-curve analysis: A method used to genotype common DPYD variants.[5]

-

-

Data Analysis: Compare the patient's DNA sequence to the reference sequence of the DPYD gene to identify any pathogenic variants. The identified variants are then used to predict the patient's DPD phenotype (e.g., normal metabolizer, intermediate metabolizer, or poor metabolizer) based on established guidelines.[22]

Caption: DPYD Genotyping Workflow.

Measurement of Mitochondrial DNA (mtDNA) Content

Principle: This assay quantifies the amount of mtDNA relative to nuclear DNA (nDNA) in a tissue sample, typically muscle. A low mtDNA/nDNA ratio is indicative of mtDNA depletion.

Generalized Protocol:

-

DNA Extraction: Extract total DNA from the tissue sample (e.g., muscle biopsy).

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using two sets of primers and probes: one that specifically amplifies a mitochondrial gene (e.g., MT-ND1) and another that amplifies a single-copy nuclear gene (e.g., B2M).

-

The probes are labeled with different fluorescent dyes.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

-

Calculate the relative amount of mtDNA compared to nDNA using the ΔΔCt method.

-

Compare the patient's mtDNA/nDNA ratio to that of age- and tissue-matched controls.

-

References

- 1. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 5. southwestgenomics.nhs.uk [southwestgenomics.nhs.uk]

- 6. picmonic.com [picmonic.com]

- 7. Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Partial protein binding of uracil and thymine affects accurate dihydropyrimidine dehydrogenase (DPD) phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydropyrimidine Dehydrogenase Deficiency: Metabolic Disease or Biochemical Phenotype? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.aap.org [publications.aap.org]

- 12. Dihydropyrimidine Dehydrogenase Deficiency in Two Malaysian Siblings with Abnormal MRI Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. scbt.com [scbt.com]

- 15. secure.medicalletter.org [secure.medicalletter.org]

- 16. ashpublications.org [ashpublications.org]

- 17. What Is Hereditary Orotic Aciduria? - Klarity Health Library [my.klarity.health]

- 18. Uridine Triacetate: Uses, Side Effects, Dosage [medicinenet.com]

- 19. Uridine triacetate - Wikipedia [en.wikipedia.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. geneonline.com [geneonline.com]

- 22. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dihydropyrimidine dehydrogenase deficiency leading to thymine-uraciluria. An inborn error of pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 25. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 26. Open-Label Study of Uridine Triacetate in Pediatric Patients With Hereditary Orotic Aciduria [ctv.veeva.com]

- 27. TK2-Related Mitochondrial DNA Maintenance Defect, Myopathic Form - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Advances in Thymidine Kinase 2 Deficiency: Clinical Aspects, Translational Progress, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. TK2-related mitochondrial DNA depletion syndrome, myopathic form: MedlinePlus Genetics [medlineplus.gov]

- 30. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Potency of Pyrimidine Analogs in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry. Its inherent ability to mimic endogenous nucleobases allows for the rational design of analogs that can effectively modulate a wide array of biological processes. This has led to the development of a multitude of clinically significant drugs targeting a spectrum of diseases, from life-threatening cancers and viral infections to common bacterial ailments. This in-depth technical guide provides a comprehensive review of the core principles and recent advancements in the field of pyrimidine analogs, with a focus on their applications as anticancer, antiviral, and antimicrobial agents. We will delve into their mechanisms of action, present key quantitative data, and provide illustrative experimental workflows and signaling pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Anticancer Pyrimidine Analogs: Disrupting the Machinery of Malignancy

Pyrimidine analogs have long been a cornerstone of cancer chemotherapy. By interfering with the synthesis of nucleic acids or by directly incorporating into DNA and RNA, these compounds selectively target rapidly proliferating cancer cells.

Key Anticancer Pyrimidine Analogs and Their Mechanisms of Action

-

5-Fluorouracil (5-FU): One of the earliest and most successful pyrimidine antimetabolites, 5-FU primarily acts as a thymidylate synthase (TS) inhibitor. Its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, thereby blocking the synthesis of thymidine, an essential precursor for DNA replication.[1]

-

Gemcitabine: A nucleoside analog of deoxycytidine, gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis. The triphosphate form is incorporated into DNA, causing chain termination and inducing apoptosis.[2]

-

Capecitabine: A prodrug of 5-FU, capecitabine is converted to 5-FU preferentially in tumor tissue through a series of enzymatic steps, the last of which is catalyzed by thymidine phosphorylase, an enzyme often overexpressed in tumors. This tumor-selective activation is designed to increase efficacy and reduce systemic toxicity.[1]

-

EGFR and VEGFR Kinase Inhibitors: A newer class of anticancer pyrimidine analogs functions by inhibiting key signaling pathways involved in tumor growth and angiogenesis. Many of these compounds are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By blocking the ATP-binding site of these receptors, they prevent downstream signaling cascades that promote cell proliferation, survival, and blood vessel formation.[3][4][5][6]

Quantitative Data for Anticancer Pyrimidine Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine analogs against various cancer cell lines.

| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | Thymidylate Synthase Inhibitor | HCT-116 (Colon) | 13.2 ± 1.1 | [7] |

| Gemcitabine | DNA Synthesis Inhibitor | MiaPaCa-2 (Pancreatic) | 24.2 ± 1.3 | [7] |

| Compound 131 | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.80 ± 0.09 | [8] |

| HepG2 (Liver) | 0.11 ± 0.02 | [8] | ||

| U937 (Lymphoma) | 0.07 ± 0.01 | [8] | ||

| Compound 29 | EGFRL858R/T790M Inhibitor | H1975 (Lung) | 0.00588 ± 0.00007 | [9] |

| Compound 7j | VEGFR-2 Inhibitor | A549 (Lung) | N/A | [5] |

| Compound 7d | VEGFR-2 Inhibitor | A549 (Lung) | 9.19 - 13.17 | [5] |

| HepG2 (Liver) | 11.94 - 18.21 | [5] | ||

| Compound SP2 | VEGFR-2 Inhibitor | HT-29 (Colon) | 4.07 | [10] |

| COLO-205 (Colon) | 4.98 | [10] |

Signaling Pathways Targeted by Anticancer Pyrimidine Analogs

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Pyrimidine-based tyrosine kinase inhibitors block the ATP binding site of EGFR, preventing its autophosphorylation and the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based inhibitors block VEGFR activation, thereby inhibiting downstream signaling that leads to endothelial cell proliferation, migration, and survival.

Experimental Protocols

The synthesis of 5-fluorouracil derivatives often involves the modification of the N1 or N3 positions of the pyrimidine ring. The following is a generalized procedure for the N1-acylation of 5-FU.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Antiviral Pyrimidine Analogs: Combating Viral Replication

Pyrimidine nucleoside analogs are a critical class of antiviral agents that function by inhibiting viral polymerases, thereby halting the replication of the viral genome.

Key Antiviral Pyrimidine Analogs and Their Mechanisms of Action

-

Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It is a potent inhibitor of viral reverse transcriptase. After intracellular phosphorylation to its triphosphate form, AZT is incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.

-

Lamivudine (3TC): A cytidine analog, lamivudine is another reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. Similar to AZT, it is converted to its triphosphate form and causes chain termination upon incorporation into viral DNA.

-

Acyclovir: While technically a purine analog, its mechanism of action is highly relevant to the discussion of nucleoside analogs. It is a guanosine analog that is selectively phosphorylated by viral thymidine kinase in herpesvirus-infected cells. The resulting acyclovir triphosphate inhibits viral DNA polymerase and is incorporated into the viral DNA, causing chain termination.

Quantitative Data for Antiviral Pyrimidine Analogs

The following table summarizes the in vitro antiviral activity (IC50 values) of selected pyrimidine analogs.

| Compound/Drug | Virus | Cell Line | IC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | Peripheral Blood Lymphocytes | 0.12 | [11] |

| Lamivudine | HIV-1 | Peripheral Blood Mononuclear Cells | ~0.003-0.015 | N/A |